Tmv-IN-1

Antiviral Discovery Plant Pathology Pesticide Development

Tmv-IN-1 (N2) is a synthetic chalcone-indanone derivative with quantified superiority over ningnanmycin: 2.2-fold better curative EC₅₀ (70.7 μg/mL), 2.9-fold better protective EC₅₀ (60.8 μg/mL), and 55-fold stronger TMV-CP binding (Kd 0.0427 vs 2.3471 μM). This guarantees reproducible dose-response data and reduces false negatives in Nicotiana glutinosa or other TMV-susceptible models. Preferred positive control for SAR studies, preventive formulation development, and biophysical TMV-CP interaction assays. Procure ≥98% purity material to ensure experimental consistency and translational relevance.

Molecular Formula C28H26O4
Molecular Weight 426.5 g/mol
Cat. No. B12400749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTmv-IN-1
Molecular FormulaC28H26O4
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)OCCCOC3=CC=CC4=C3CCC4=O
InChIInChI=1S/C28H26O4/c1-20-5-2-6-21(19-20)9-15-26(29)22-10-12-23(13-11-22)31-17-4-18-32-28-8-3-7-24-25(28)14-16-27(24)30/h2-3,5-13,15,19H,4,14,16-18H2,1H3/b15-9+
InChIKeyVIMHULJWHSUSNQ-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tmv-IN-1: Quantitative Evidence Guide for Chalcone-Derivative TMV Inhibitor Procurement and Selection


Tmv-IN-1 (compound N2) is a synthetic chalcone derivative containing an indanone moiety, characterized by the molecular formula C₂₈H₂₆O₄ and a molecular weight of 426.5 g/mol [1]. Its CAS registry number is 2883408-27-1, and it is commercially available with reported purity of ≥98% . The compound functions as an inhibitor of tobacco mosaic virus (TMV) by binding to the viral coat protein (TMV-CP), thereby disrupting viral assembly and replication [2]. Primary research demonstrates that Tmv-IN-1 exhibits both therapeutic (curative) and protective activities against TMV in Nicotiana glutinosa (heartleaf tobacco) models, with quantified EC₅₀ values that establish a baseline for comparison with standard antiviral agents [2].

Why Generic Substitution Fails: Tmv-IN-1 Quantified Differentiation from In-Class Chalcone Analogs and Standard Controls


The chalcone scaffold is a privileged structure in antiviral discovery, yet the specific substitution pattern and indanone moiety of Tmv-IN-1 confer a unique binding interaction profile that is not transferable to other in-class compounds. As demonstrated in the primary publication, the precise ether linkage and aryl substitution of N2 yield a 2.2-fold improvement in therapeutic EC₅₀ and a 2.9-fold improvement in protective EC₅₀ compared to the commercial standard ningnanmycin (NNM) [1]. Moreover, the binding affinity of Tmv-IN-1 for TMV coat protein (Kd = 0.0427 μM) is 55-fold stronger than that of NNM (Kd = 2.3471 μM), a difference that directly impacts functional antiviral efficacy [1]. Generic substitution with a structurally similar but unvalidated chalcone derivative would not guarantee this quantifiable advantage, potentially compromising experimental reproducibility and translational relevance. The following evidence items provide the quantitative justification for selecting Tmv-IN-1 over its closest analogs and standard comparators.

Tmv-IN-1 Quantitative Evidence Guide: Head-to-Head Activity and Binding Comparisons


Tmv-IN-1 Therapeutic EC₅₀ vs Ningnanmycin and TMV-IN-2 (N7)

In a direct head-to-head comparison within the same study, Tmv-IN-1 (N2) demonstrated a therapeutic EC₅₀ of 70.7 μg/mL against TMV, which is 2.2-fold more potent than the commercial antiviral ningnanmycin (EC₅₀ = 158.3 μg/mL) and 1.3-fold more potent than the in-class analog TMV-IN-2 (N7, EC₅₀ = 89.9 μg/mL) [1]. Therapeutic activity reflects the compound's ability to suppress viral replication after infection has been established, a critical metric for curative applications in plant protection.

Antiviral Discovery Plant Pathology Pesticide Development

Tmv-IN-1 Protective EC₅₀ vs Ningnanmycin

In the same study, Tmv-IN-1 exhibited a protective EC₅₀ of 60.8 μg/mL, which is 2.9-fold superior to ningnanmycin (EC₅₀ = 175.6 μg/mL) [1]. Protective activity measures the compound's ability to prevent viral infection when applied prior to inoculation, a key parameter for prophylactic field applications.

Prophylactic Antiviral Crop Protection TMV Resistance

Tmv-IN-1 Binding Affinity (Kd) to TMV Coat Protein vs Ningnanmycin and TMV-IN-2

Microscale thermophoresis (MST) analysis revealed that Tmv-IN-1 binds to TMV coat protein (TMV-CP) with a dissociation constant (Kd) of 0.0427 ± 0.0145 μM. This binding affinity is 55-fold stronger than that of ningnanmycin (Kd = 2.3471 ± 0.8648 μM) and 4.4-fold stronger than the in-class analog TMV-IN-2 (N7, Kd = 0.1890 ± 0.0928 μM) [1]. Binding to TMV-CP is the proposed mechanism by which the compound disrupts viral self-assembly and replication.

Viral Assembly Inhibition Protein-Ligand Interaction Structure-Activity Relationship

Tmv-IN-1 Molecular Docking: Hydrogen Bond Length vs Ningnanmycin

Molecular docking studies with TMV-CP (PDB: 1EI7) revealed a hydrogen bond interaction between Tmv-IN-1 and ARG-341 with a bond length of 3.08 Å. In comparison, ningnanmycin formed a hydrogen bond with ASP-66 at a longer distance of 3.72 Å [1]. The shorter bond length for Tmv-IN-1 indicates a closer and potentially more stable interaction with the viral coat protein, consistent with its superior Kd value.

Molecular Modeling Binding Mode Analysis Computational Chemistry

Tmv-IN-1 In Vivo MDA Reduction vs Ningnanmycin

In an in vivo plant study, Tmv-IN-1 treatment resulted in lower malondialdehyde (MDA) content in TMV-infected leaves compared to ningnanmycin treatment over a 7-day period [1]. MDA is a biomarker of membrane lipid peroxidation and oxidative stress. While exact numerical values were not reported in the primary publication, the trend indicates that Tmv-IN-1 more effectively mitigates TMV-induced cellular damage than the commercial standard.

Oxidative Stress Plant Defense Response In Vivo Efficacy

Tmv-IN-1: Best-Fit Research and Industrial Application Scenarios Based on Quantified Evidence


Curative Antiviral Screening in Plant Pathology Models

Given its 2.2-fold superior therapeutic EC₅₀ (70.7 μg/mL) compared to ningnanmycin, Tmv-IN-1 is optimally suited for curative treatment studies in Nicotiana glutinosa or other TMV-susceptible plant models where post-infection viral suppression is the primary endpoint [1]. Its potency advantage reduces the likelihood of false-negative results in dose-response assays.

Prophylactic Crop Protection Formulation Development

The 2.9-fold improvement in protective EC₅₀ (60.8 μg/mL) over ningnanmycin positions Tmv-IN-1 as a preferred candidate for developing preventive antiviral formulations [1]. Researchers investigating seed treatments, foliar sprays, or soil drenches aimed at preemptively blocking TMV transmission should prioritize this compound.

Mechanistic Studies of Viral Coat Protein Assembly Inhibition

With a Kd value of 0.0427 μM—55-fold tighter binding than ningnanmycin—Tmv-IN-1 provides a highly sensitive probe for studying TMV-CP interactions and viral self-assembly dynamics [1]. Its binding affinity is sufficiently high to detect subtle changes in protein conformation or competitive displacement, making it valuable for biophysical and structural biology applications.

Structure-Activity Relationship (SAR) Benchmarking in Chalcone Libraries

The comprehensive data package—including EC₅₀, Kd, and docking parameters—establishes Tmv-IN-1 as a benchmark reference compound for SAR studies of indanone-containing chalcones [1]. Researchers synthesizing novel analogs can use Tmv-IN-1 as a positive control to evaluate relative improvements in potency, binding, or in vivo efficacy.

Technical Documentation Hub

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